Quetiapine Impurity III: Analytical Differentiation by HPLC Retention Time
N,N'-Bis[2-(phenylthio)phenyl]urea is chromatographically distinct from Quetiapine and its other process-related impurities. This differentiation is the primary reason for its procurement as a reference standard for HPLC method development and validation. Its specific retention time is a key parameter for the identification and quantification of this impurity in Quetiapine fumarate drug substance and formulations [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | N,N'-Bis[2-(phenylthio)phenyl]urea (Impurity III) |
| Comparator Or Baseline | Quetiapine and other identified impurities (e.g., Impurity I, II, IV, V, VI, VII) |
| Quantified Difference | Baseline resolution is achievable under optimized HPLC conditions described in published methods |
| Conditions | Reversed-phase HPLC-UV, specific mobile phase and column selection (as per validated methods) |
Why This Matters
This specific chromatographic behavior confirms that only this exact compound can serve as a valid reference standard for quantifying Impurity III in Quetiapine drug products, a requirement for regulatory filings.
- [1] Naidu, A., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Pharmazie, 63(1), 14-20. View Source
